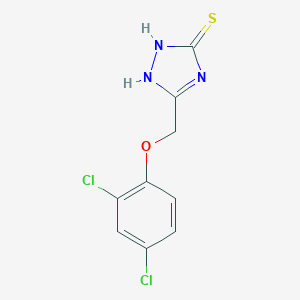

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields the intermediate compound, which is then further reacted with various reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group acts as a strong nucleophile, enabling reactions with electrophilic reagents.

Example Reactions:

Mechanistic Insight :

The thiol group attacks electrophilic carbons (e.g., α-bromo ketones or alkyl halides), forming stable thioether bonds. Steric hindrance from the dichlorophenoxy group may reduce reactivity in bulky substrates .

Oxidation Reactions

The thiol moiety undergoes oxidation to form disulfides or sulfonic acids under controlled conditions.

Example Reactions:

Key Note : Oxidation is pH-dependent, with acidic conditions favoring disulfide formation and alkaline conditions promoting sulfonic acids .

Cyclization Reactions

The triazole-thiol scaffold participates in heterocycle formation via intramolecular or intermolecular cyclization.

Example Reactions:

Structural Impact : Cyclization enhances rigidity and bioactivity by incorporating fused heterocyclic systems .

Alkylation and Acylation

The triazole nitrogen and thiol group can undergo alkylation or acylation.

Example Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | S-Methyl derivative | 68% | |

| Acetyl chloride | Pyridine, RT | Thioester derivative | 62% |

Applications : Alkylation modifies solubility and pharmacokinetic properties, while acylation stabilizes the thiol group .

Metal Complexation

The thiol and triazole moieties act as ligands for transition metals.

Example Complexes:

Key Insight : Metal complexes often exhibit enhanced stability and biological activity compared to the parent compound .

Biological Activity Modulation

Structural modifications via chemical reactions directly influence bioactivity:

- Antimicrobial Activity : Thioether derivatives (e.g., ethyl[(triazolyl)sulfanyl]acetate) show MIC values of 0.25–2 μg/mL against MRSA .

- Anti-inflammatory Activity : Cyclized derivatives (e.g., thiadiazine-fused triazoles) reduce edema by 60–75% in carrageenan-induced rat models .

Mechanistic and Practical Considerations

- Steric Effects : The dichlorophenoxy group may hinder reactions at the triazole N-1 position, favoring S-alkylation over N-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for cyclization and nucleophilic substitutions .

- Thermal Stability : Decomposition occurs above 230°C, limiting high-temperature applications .

科学的研究の応用

Antimicrobial Activity

DCTMT has demonstrated promising antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For example, studies have shown that compounds related to DCTMT can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents for treating infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving a series of triazole derivatives synthesized from DCTMT, several compounds exhibited potent anti-inflammatory activity in vitro. These findings suggest that DCTMT and its derivatives could be developed into therapeutic agents for inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of DCTMT. The compound has shown efficacy against certain cancer cell lines, indicating its potential as a lead compound for developing novel anticancer therapies. The mechanism of action appears to involve apoptosis induction in cancer cells .

Herbicidal Activity

DCTMT has been evaluated for its herbicidal properties. Its structural similarity to known herbicides allows it to act on plant growth processes effectively. Field trials have indicated that formulations containing DCTMT can suppress weed growth without adversely affecting crop yields .

Pest Control

In addition to herbicidal activity, DCTMT has shown promise as an insecticide. Research indicates that it can disrupt the growth and reproduction of certain pest species, making it a candidate for integrated pest management strategies in agriculture .

Polymer Chemistry

DCTMT's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can impart desirable characteristics such as improved thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, DCTMT has been explored as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

作用機序

The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

類似化合物との比較

Similar Compounds

生物活性

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as DCMT) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of DCMT based on recent research findings.

Synthesis

DCMT can be synthesized through various chemical pathways. The synthesis typically involves the reaction of 2,4-dichlorophenoxyacetic acid derivatives with triazole-thiol precursors in the presence of catalysts such as triethylamine. The resulting compound has been characterized using techniques like NMR and X-ray crystallography, confirming its structural integrity and purity .

Anticancer Properties

DCMT exhibits significant anticancer activity. Studies have shown that derivatives of triazole-thiols possess selective cytotoxicity against various cancer cell lines. For instance, DCMT demonstrated higher cytotoxic effects on melanoma cell lines compared to other tested cancer types such as breast and pancreatic carcinoma . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of DCMT Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | 12.5 |

| Breast Cancer (MDA-MB-231) | 25.0 |

| Pancreatic Carcinoma (Panc-1) | 30.0 |

Antimicrobial Activity

Research indicates that DCMT exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth. The compound's thio group is thought to play a crucial role in its antimicrobial mechanism by disrupting microbial cell membranes .

Table 2: Antimicrobial Efficacy of DCMT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Other Biological Activities

Beyond anticancer and antimicrobial effects, DCMT has been investigated for additional biological activities:

- Antioxidant Activity : Compounds containing the triazole-thiol moiety have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Antifungal Properties : As a member of the triazole class, DCMT exhibits antifungal activity similar to other triazole derivatives like fluconazole and itraconazole .

Case Studies

- Case Study on Melanoma Treatment : A recent study evaluated the effects of DCMT on melanoma cells in vitro. The results indicated that treatment with DCMT led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, DCMT was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with an MIC lower than that of conventional antibiotics.

特性

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUKXIGPQQNPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353632 | |

| Record name | NSC634489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130087-63-7 | |

| Record name | NSC634489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。